Propanoyl chloride, 3,3,3-trifluoro-2-methyl-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanoyl chloride, 3,3,3-trifluoro-2-methyl- can be synthesized through various methods. One common method involves the reaction of 3,3,3-trifluoropropionic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
CF3CH2COOH+SOCl2→CF3CH2COCl+SO2+HCl
This method is widely used due to its simplicity and high yield .
Industrial Production Methods
In industrial settings, the production of propanoyl chloride, 3,3,3-trifluoro-2-methyl- often involves the use of large-scale reactors and continuous flow processes to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Propanoyl chloride, 3,3,3-trifluoro-2-methyl- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 3,3,3-trifluoro-2-methylpropionic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., ethanethiol) are commonly used. The reactions are typically carried out in an inert solvent like dichloromethane (CH2Cl2) at room temperature.
Hydrolysis: Water or aqueous base (e.g., NaOH) is used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) at low temperatures
Major Products Formed
Nucleophilic Substitution: Amides, esters, and thioesters.
Hydrolysis: 3,3,3-trifluoro-2-methylpropionic acid.
Reduction: 3,3,3-trifluoro-2-methylpropanol
Scientific Research Applications
Propanoyl chloride, 3,3,3-trifluoro-2-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: It is employed in the modification of biomolecules to study their structure and function.
Medicine: It is used in the synthesis of fluorinated drugs and agrochemicals, which often exhibit enhanced biological activity and stability.
Industry: It is used in the production of specialty chemicals and polymers with unique properties
Mechanism of Action
The mechanism of action of propanoyl chloride, 3,3,3-trifluoro-2-methyl- involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acyl derivatives, which can further undergo various transformations. The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles .
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoropropionyl chloride: Similar in structure but lacks the methyl group at the 2-position.
Trifluoroacetic anhydride: Contains two trifluoromethyl groups but is an anhydride rather than a chloride.
Methyl trifluoroacetate: An ester with a trifluoromethyl group but different functional group.
Uniqueness
Propanoyl chloride, 3,3,3-trifluoro-2-methyl- is unique due to the presence of both a trifluoromethyl group and a propanoyl chloride group, which imparts distinct reactivity and properties. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable reagent in various synthetic applications .
Properties
IUPAC Name |
3,3,3-trifluoro-2-methylpropanoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClF3O/c1-2(3(5)9)4(6,7)8/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLGCTJYADULQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClF3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70530884 | |
Record name | 3,3,3-Trifluoro-2-methylpropanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70530884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.52 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88740-59-4 | |
Record name | 3,3,3-Trifluoro-2-methylpropanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70530884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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